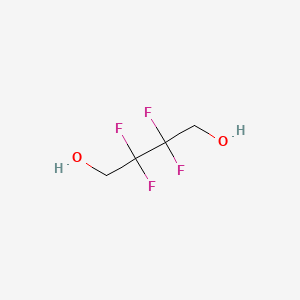

2,2,3,3-Tetrafluoro-1,4-butanediol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3-tetrafluorobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZXJJOGDCLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195281 | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

425-61-6 | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 425-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluorobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,3,3-Tetrafluoro-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,3-Tetrafluoro-1,4-butanediol (CAS No. 425-61-6). It is a fluorinated diol of significant interest in materials science and as a building block in organic synthesis. The incorporation of fluorine atoms imparts unique characteristics, including enhanced thermal and chemical stability, which are highly valuable in the development of specialty polymers and pharmaceutical intermediates. This document details its physical characteristics, spectral data, chemical reactivity, and provides illustrative experimental protocols for its synthesis and purification. Furthermore, a representative application in polyurethane synthesis is visualized to demonstrate its utility.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of four electron-withdrawing fluorine atoms on the central carbons of the butane backbone significantly influences its properties, such as polarity and thermal stability.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₄O₂ | [2] |

| Molecular Weight | 162.08 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 77-82 °C | [3] |

| Boiling Point | 110-112 °C at 13 mmHg | [3] |

| Density | ~1.309 g/cm³ (estimate) | |

| Solubility | Soluble in water and organic solvents | [4] |

| pKa | 12.83 ± 0.10 (Predicted) |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of expected spectral characteristics is provided in Table 2.

| Technique | Expected Features |

| ¹H NMR | A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group. The chemical shift will be influenced by the neighboring difluoromethylene group. A broad singlet for the hydroxyl (-OH) protons, which is exchangeable with D₂O. |

| ¹³C NMR | A triplet for the carbon of the -CH₂- group due to coupling with the adjacent fluorine atoms. A triplet for the -CF₂- carbon due to coupling with the other -CF₂- group's fluorine atoms. |

| ¹⁹F NMR | A complex multiplet is expected due to coupling between the non-equivalent fluorine atoms. |

| FTIR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching. Strong C-F stretching absorptions are expected in the 1000-1200 cm⁻¹ region. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. |

| Mass Spec. (GC-MS) | The molecular ion peak (M⁺) may be observed. Common fragmentation patterns would involve the loss of H₂O, HF, and cleavage of the C-C bond. |

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis. The primary hydroxyl groups can undergo typical alcohol reactions, such as esterification, etherification, and reaction with isocyanates. The presence of the tetrafluoroethyl bridge enhances the chemical and thermal stability of the resulting products.

Reactivity

-

With Oxidizing Agents: Due to the presence of primary alcohol functional groups, this compound can be oxidized to the corresponding dialdehyde or dicarboxylic acid under appropriate conditions. However, the electron-withdrawing effect of the fluorine atoms may render the hydroxyl groups less susceptible to oxidation compared to their non-fluorinated analog.

-

Incompatible Materials: It is incompatible with strong acids and oxidizing agents.[4]

Applications

The primary application of this compound is in polymer chemistry, specifically as a chain extender in the synthesis of:

-

Segmented Polyurethanes: It is used to introduce fluorinated segments into polyurethane backbones, which can enhance properties such as chemical resistance, thermal stability, and hydrophobicity.[3]

-

Perfluoro-polyether (PFPE) Modified Segmented Polyurethanes: Its incorporation can lead to materials with specialized surface properties.[3]

In the pharmaceutical and agrochemical industries, it serves as an intermediate for the synthesis of fluorinated compounds. The introduction of fluorine can improve bioavailability and metabolic stability of drug candidates. It is also used in the synthesis of:

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding dicarboxylic acid ester, such as diethyl 2,2,3,3-tetrafluorosuccinate.

Reaction:

Materials:

-

Diethyl 2,2,3,3-tetrafluorosuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A solution of diethyl 2,2,3,3-tetrafluorosuccinate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like acetone or ethyl acetate and a poor solvent like hexane or dichloromethane)

Procedure:

-

The crude solid is dissolved in a minimum amount of the hot "good" solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The "poor" solvent is slowly added to the hot filtrate until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent mixture.

-

The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Application in Polyurethane Synthesis

This diagram shows the logical relationship of how this compound is used as a chain extender in the synthesis of segmented polyurethanes.

Caption: Role of this compound in polyurethane synthesis.

Safety Information

This compound is an irritant. It is reported to cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[4]

Conclusion

This compound is a valuable fluorinated building block with distinct chemical and physical properties conferred by its tetrafluorinated core. Its primary utility lies in the synthesis of advanced polymers with enhanced thermal and chemical stability. The experimental protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their respective fields of study.

References

An In-depth Technical Guide to 2,2,3,3-Tetrafluoro-1,4-butanediol (CAS: 425-61-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-Tetrafluoro-1,4-butanediol, a fluorinated diol with increasing importance in materials science and as a building block in organic synthesis. This document details its physicochemical properties, synthesis, applications, and safety considerations, with a focus on its role in the development of advanced polymers.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. The presence of four electron-withdrawing fluorine atoms on the butane backbone significantly influences its chemical and physical properties, imparting high thermal stability and unique solubility characteristics.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆F₄O₂ | [2] |

| Molecular Weight | 162.08 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 77-82 °C | |

| Boiling Point | 110-112 °C at 13 mmHg | |

| Solubility | Soluble in water | [3] |

| CAS Number | 425-61-6 | [2] |

| IUPAC Name | 2,2,3,3-tetrafluorobutane-1,4-diol | [4] |

| Synonyms | 2,2,3,3-Tetrafluorobutanediol, NSC 95113 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the -CH₂- protons due to coupling with the adjacent -CF₂- group, and a broad singlet for the hydroxyl (-OH) protons. |

| ¹⁹F NMR | The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atoms. A single signal is expected for the four equivalent fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the -CH₂- and -CF₂- carbons. |

| FTIR | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.[5] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and fragments containing the C-F bonds. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, diethyl 2,2,3,3-tetrafluorosuccinate.

Experimental Protocol: Reduction of Diethyl 2,2,3,3-tetrafluorosuccinate

This protocol describes a general procedure for the reduction of a diester to a diol using lithium aluminum hydride (LAH).

Materials:

-

Diethyl 2,2,3,3-tetrafluorosuccinate

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry glassware

-

Nitrogen or Argon gas for inert atmosphere

-

Sulfuric acid (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard distillation or recrystallization setup for purification

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inlet for inert gas.

-

LAH Suspension: In the flask, suspend lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere.

-

Addition of Ester: Dissolve diethyl 2,2,3,3-tetrafluorosuccinate in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LAH. This is a highly exothermic process that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Subsequently, add a 10% aqueous solution of sulfuric acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by recrystallization.

Applications in Polymer Synthesis

This compound is a valuable monomer, particularly as a chain extender in the synthesis of high-performance polyurethanes and in the enzymatic synthesis of fluorinated polyesters. The incorporation of the fluorinated moiety enhances the chemical resistance, thermal stability, and hydrophobicity of the resulting polymers.[2]

Polyurethane Synthesis

In polyurethane synthesis, the diol acts as a chain extender, reacting with a diisocyanate to form the hard segments of the polymer.

Experimental Protocol: Synthesis of a Polyurethane

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane using this compound as a chain extender.

Materials:

-

Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)

-

Diisocyanate (e.g., 4,4'-Diphenylmethane diisocyanate - MDI)

-

This compound

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Dry glassware

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Prepolymer Formation:

-

In a dry reactor equipped with a mechanical stirrer, thermometer, and inert gas inlet, charge the polyol and heat it under vacuum to remove any residual water.

-

Cool the polyol to the desired reaction temperature (e.g., 60-80 °C) under an inert atmosphere.

-

Add the diisocyanate to the reactor and stir the mixture.

-

Add a catalytic amount of DBTDL.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the this compound in the anhydrous solvent.

-

Slowly add the diol solution to the prepolymer mixture with vigorous stirring.

-

Continue the reaction until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the IR spectrum.

-

-

Isolation:

-

Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Collect the polymer by filtration and dry it in a vacuum oven.

-

References

physical properties of 2,2,3,3-Tetrafluoro-1,4-butanediol

An In-depth Technical Guide to the Physical Properties of 2,2,3,3-Tetrafluoro-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound with significant potential in various scientific and industrial applications. This technical guide provides a comprehensive overview of its core physical properties, compiled from various sources. The inclusion of fluorine atoms imparts unique characteristics to the molecule, influencing its thermal stability, solubility, and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science, offering a detailed summary of its physical attributes, experimental considerations for its analysis, and a visualization of its role in polymer synthesis.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] Its chemical structure, characterized by a four-carbon diol backbone with fluorine atoms at the 2 and 3 positions, results in a unique combination of properties. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's polarity and intermolecular interactions.

Data Presentation

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H6F4O2 | [1][2][3] |

| Molecular Weight | 162.08 g/mol | [1][4][5] |

| Appearance | White crystalline powder/solid | [1][2][3] |

| Melting Point | 77-88 °C | [3][4][6] |

| Boiling Point | 110-112 °C at 13 mmHg | [4][5][6] |

| Solubility | Soluble in water and organic solvents.[1][7][8][9] | |

| pKa | 12.83 ± 0.10 (Predicted) | [7][10] |

| Vapor Pressure | 0.000235 mmHg at 25°C | [7] |

| Refractive Index | 1.354 (Predicted) | [7] |

| CAS Number | 425-61-6 | [2][3][4] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of every physical property of this compound are not extensively published in readily available literature, standard methods in organic chemistry are employed. The purity of the compound is often assessed by techniques such as Gas Chromatography (GC), as indicated by supplier specifications.[3][11][12]

General Methodologies for Physical Property Determination:

-

Melting Point: The melting point is typically determined using a melting point apparatus, where a small sample is heated, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

-

Boiling Point: The boiling point at reduced pressure (e.g., 110-112 °C at 13 mmHg) is determined by vacuum distillation.[4][5][6] This technique is essential for compounds that may decompose at their atmospheric boiling point. The pressure is reduced to the desired level, and the temperature at which the liquid boils and condenses is recorded.

-

Solubility: Solubility is determined by adding a known amount of the solute (this compound) to a known volume of a solvent (e.g., water, methanol) at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by spectroscopic or chromatographic methods. The compound's good solubility in water is attributed to the hydrogen bonding capabilities of its two hydroxyl groups.[7][8]

-

Purity Assay (Gas Chromatography): A common method for determining the purity of volatile and thermally stable compounds is gas chromatography. A solution of the compound is injected into the instrument, where it is vaporized and passed through a column. The retention time and the area of the peak corresponding to the compound are used to determine its purity relative to any impurities present.

Applications and Synthesis Workflow

This compound serves as a crucial building block in the synthesis of various fluorinated materials.[1] Its primary application lies in the polymer industry, where it is used as a monomer or chain extender to produce fluorinated polyurethanes and polyesters.[1][7][13] The incorporation of the tetrafluoro butane segment into polymer backbones enhances chemical resistance, thermal stability, and can modify surface properties.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][7]

Visualization of a Synthetic Application

The following diagram illustrates a simplified logical workflow for the synthesis of a segmented polyurethane using this compound as a chain extender.

Caption: Logical workflow for fluorinated polyurethane synthesis.

Safety and Handling

This compound is classified as a combustible solid and may cause skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[4] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[8][9]

Conclusion

This technical guide has provided a detailed overview of the . The compiled data and general experimental considerations offer a solid foundation for its use in research and development. The unique properties conferred by its fluorinated structure make it a valuable monomer for the synthesis of advanced polymers and a versatile intermediate for various chemical applications. Researchers and professionals are encouraged to consider the safety and handling guidelines when working with this compound.

References

- 1. CAS No.: 425-61-6 this compound [chlounionpharm.com]

- 2. This compound | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L16635.14 [thermofisher.com]

- 4. This compound 425-61-6 [sigmaaldrich.com]

- 5. 2,2,3,3-四氟-1,4-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]

- 6. exfluor.com [exfluor.com]

- 7. Buy this compound | 425-61-6 [smolecule.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound CAS#: 425-61-6 [m.chemicalbook.com]

- 11. This compound | 425-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2,3,3-Tetrafluoro-1,4-butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 2,2,3,3-Tetrafluoro-1,4-butanediol, a fluorinated diol of interest in various chemical and pharmaceutical applications. Due to the proprietary nature of spectral databases, this guide outlines the types of spectral data available and provides detailed experimental protocols for their acquisition. While specific quantitative peak data is not publicly available, this document serves as a foundational resource for researchers seeking to characterize this compound.

Spectroscopic Data Summary

Spectroscopic data for this compound is available across several standard analytical techniques. Public databases such as PubChem and SpectraBase indicate the existence of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) data.[1][2][3][4]

Table 1: Overview of Available Spectral Data

| Spectroscopic Technique | Nuclei/Method | Data Availability |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, ¹⁹F | Data exists in spectral databases[1] |

| Fourier-Transform Infrared (FTIR) | KBr Pellet, ATR | Spectra are available[1][2] |

| Mass Spectrometry (MS) | GC-MS | Data is available[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The presence of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) allows for a comprehensive analysis.

¹H NMR

The ¹H NMR spectrum is expected to show signals corresponding to the methylene (CH₂) and hydroxyl (OH) protons. The coupling between the protons and the adjacent fluorine atoms will likely result in complex splitting patterns.

¹³C NMR

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Two distinct signals are expected for the fluorinated carbons and the methylene carbons.

¹⁹F NMR

¹⁹F NMR is particularly informative for fluorinated compounds. A single signal is expected for the four equivalent fluorine atoms, with coupling to the adjacent protons.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). The choice of solvent may depend on the specific NMR experiment and desired resolution.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz.

-

For ¹H NMR, a standard pulse sequence is typically used. The spectral width should be set to encompass the expected chemical shift range (approximately 0-10 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum. The spectral width should be appropriate for the expected chemical shifts (approximately 0-150 ppm).

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. The chemical shifts should be referenced to an external standard such as CFCl₃ (0 ppm).

-

For all experiments, ensure an adequate number of scans are acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard for ¹H and ¹³C spectra, and an external standard for ¹⁹F spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Key expected vibrational modes include the O-H stretch of the alcohol groups, C-H stretches of the methylene groups, and the C-F stretches.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a GC vial.

2. GC-MS System Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature should be set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A polar capillary column (e.g., a wax-type column) is often suitable for the analysis of diols.

-

Oven Program: A temperature gradient program should be used to ensure good separation and peak shape. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically sufficient to observe the molecular ion and major fragment ions.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to determine the molecular ion (if present) and the fragmentation pattern.

-

The fragmentation pattern can be used to confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

2,2,3,3-Tetrafluoro-1,4-butanediol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,2,3,3-Tetrafluoro-1,4-butanediol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a fluorinated diol of significant interest to researchers, scientists, and drug development professionals.

Molecular Identity and Structure

This compound is a symmetrical fluorinated aliphatic alcohol. The presence of four fluorine atoms on the central carbon atoms significantly influences its chemical and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,3,3-tetrafluorobutane-1,4-diol[1] |

| CAS Number | 425-61-6[2] |

| Chemical Formula | C₄H₆F₄O₂[2] |

| Molecular Weight | 162.08 g/mol [2] |

| SMILES | OCC(F)(F)C(F)(F)CO |

| InChI | 1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2 |

| InChIKey | CDZXJJOGDCLNKX-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white crystalline solid at room temperature and is soluble in water.[3]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | 77-82 °C |

| Boiling Point | 110-112 °C at 13 mmHg |

| Solubility | Soluble in water[3] |

Synthesis and Purification

Illustrative Synthesis Protocol (for a related compound)

The synthesis of meso-2,3-difluoro-1,4-butanediol has been achieved in a multi-step process starting from (Z)-but-2-enediol.[4]

Purification Protocol: Recrystallization

Purification of the crude product can be achieved by recrystallization.

-

Apparatus :

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

-

Procedure :

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.

-

¹H NMR Spectroscopy Protocol :

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or acetone-d₆).

-

Instrument : A 400 or 500 MHz NMR spectrometer.

-

Parameters :

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Temperature: 25 °C

-

-

-

¹³C NMR Spectroscopy Protocol :

-

Sample Preparation : Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument : A 100 or 125 MHz NMR spectrometer.

-

Parameters :

-

Proton decoupling is applied to simplify the spectrum.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

FTIR Spectroscopy Protocol (KBr Pellet) :

-

Sample Preparation : Grind a small amount (1-2 mg) of the crystalline compound with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis : Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol :

-

Sample Preparation : Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

Instrument : A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters (Illustrative) :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

-

Applications

This compound serves as a valuable building block in the synthesis of various fluorinated materials. It is used as a reactant for the enzymatic synthesis of silicone fluorinated aliphatic polyester amides.[2] It is also utilized in the synthesis of segmented polyurethanes.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 2,2,3,3-Tetrafluoro-1,4-butanediol, a key fluorinated building block in the development of advanced materials and pharmaceuticals. The synthesis is typically achieved through a two-step process commencing with the esterification of tetrafluorosuccinic acid, followed by the reduction of the resulting diester.

Core Synthetic Pathway

The most common and direct route to this compound involves two sequential reactions:

-

Esterification: Tetrafluorosuccinic acid is converted to its corresponding diester, typically diethyl tetrafluorosuccinate, through a Fischer esterification reaction.

-

Reduction: The diester is then reduced to the target diol, this compound. This can be accomplished via chemical reduction using hydride reagents or through catalytic hydrogenation.

Step 1: Esterification of Tetrafluorosuccinic Acid

The initial step involves the acid-catalyzed esterification of tetrafluorosuccinic acid with an alcohol, most commonly ethanol, to yield diethyl tetrafluorosuccinate.

Experimental Protocol: Fischer Esterification

Materials:

-

Tetrafluorosuccinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated solution)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add tetrafluorosuccinic acid and a 5-10 fold molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude diethyl tetrafluorosuccinate.

-

The crude product can be purified by vacuum distillation.

Quantitative Data: Esterification

| Parameter | Value | Reference |

| Starting Material | Tetrafluorosuccinic acid | General Knowledge |

| Reagent | Ethanol | General Knowledge |

| Catalyst | Sulfuric Acid | General Knowledge |

| Typical Yield | 85-95% | Estimated based on similar esterifications |

Step 2: Reduction of Diethyl Tetrafluorosuccinate

The second step is the reduction of the ester functional groups of diethyl tetrafluorosuccinate to primary alcohols, yielding this compound. Two primary methods are presented here: chemical reduction with lithium aluminum hydride and catalytic hydrogenation.

Method A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols.[1]

Experimental Protocol: LiAlH₄ Reduction

Materials:

-

Diethyl tetrafluorosuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Ice bath

-

Mechanical stirrer

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of diethyl tetrafluorosuccinate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow, careful, and sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath. Alternatively, the reaction can be quenched by the careful addition of ethyl acetate followed by dropwise addition of 1 M HCl.

-

The resulting precipitate is filtered off and washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by recrystallization or vacuum distillation.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a common industrial method for the reduction of esters to alcohols, often employing copper-based catalysts.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Diethyl tetrafluorosuccinate

-

Copper chromite or a supported copper catalyst (e.g., Cu/SiO₂)

-

High-pressure autoclave (hydrogenation reactor)

-

Hydrogen gas

-

Solvent (e.g., ethanol or dioxane)

Procedure:

-

The high-pressure autoclave is charged with diethyl tetrafluorosuccinate, the copper-based catalyst (typically 5-10% by weight of the ester), and a suitable solvent.

-

The autoclave is sealed and purged several times with nitrogen followed by hydrogen to remove any air.

-

The reactor is pressurized with hydrogen to the desired pressure (typically 100-200 atm).

-

The mixture is heated to the reaction temperature (typically 150-250 °C) with vigorous stirring.

-

The reaction is monitored by the uptake of hydrogen. Once the hydrogen consumption ceases, the reaction is considered complete.

-

The reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound is purified by vacuum distillation or recrystallization.

Quantitative Data: Reduction

| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation | Reference |

| Starting Material | Diethyl tetrafluorosuccinate | Diethyl tetrafluorosuccinate | General Knowledge |

| Reducing Agent/Catalyst | Lithium aluminum hydride | Copper-based catalyst | [1] |

| Typical Yield | >90% | >90% | Estimated based on similar reductions |

| Purity | High | High | General Knowledge |

Visualizations

Signaling Pathway: Synthesis of this compound

References

reactivity of 2,2,3,3-Tetrafluoro-1,4-butanediol hydroxyl groups

An In-depth Technical Guide to the Reactivity of 2,2,3,3-Tetrafluoro-1,4-butanediol Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl groups in this compound. This fluorinated diol is a valuable building block in polymer chemistry and has potential applications in medicinal chemistry and drug development.[1] This document will cover the fundamental physicochemical properties, explore the influence of fluorine substitution on hydroxyl group reactivity, and provide detailed experimental protocols for key transformations.

Physicochemical Properties

This compound (CAS RN: 425-61-6) is a white crystalline solid at room temperature.[1] The presence of four fluorine atoms significantly influences its physical and chemical properties compared to its non-fluorinated analog, 1,4-butanediol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆F₄O₂ |

| Molecular Weight | 162.08 g/mol |

| Melting Point | 77-82 °C |

| Boiling Point | 110-112 °C at 13 mmHg |

| Predicted pKa | 12.83 ± 0.10 |

| Appearance | White to almost white powder or crystals |

| Solubility | Soluble in water |

Reactivity of the Hydroxyl Groups

The reactivity of the primary hydroxyl groups in this compound is significantly modulated by the strong electron-withdrawing inductive effect of the adjacent tetrafluoroethylene bridge. This electronic influence has two primary consequences: increased acidity and decreased nucleophilicity of the hydroxyl protons.

Acidity

The electron-withdrawing fluorine atoms stabilize the conjugate base (alkoxide) formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the alcohol, which is reflected in its lower predicted pKa value (12.83) compared to typical aliphatic alcohols (pKa ~ 16-18).[5][6] This enhanced acidity implies that weaker bases are required to deprotonate this compound compared to non-fluorinated diols.

Nucleophilicity

Conversely, the electron-withdrawing nature of the fluorine atoms reduces the electron density on the hydroxyl oxygen atoms. This decrease in electron density makes the hydroxyl groups less nucleophilic. As a result, reactions where the alcohol acts as a nucleophile, such as in Williamson ether synthesis or esterification, may proceed at a slower rate compared to reactions with 1,4-butanediol under identical conditions.

Key Reactions and Experimental Protocols

The hydroxyl groups of this compound can undergo a variety of common transformations, including esterification, etherification, and reactions with isocyanates to form polyurethanes.

Esterification

Esterification of this compound can be achieved through various methods, such as the Fischer-Speier esterification or by reaction with acyl chlorides.

This protocol describes the synthesis of a diester derivative.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and a carboxylic acid (2.2 eq.) in toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.).

-

Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Fischer-Speier Esterification Workflow

Etherification (Williamson Ether Synthesis)

Due to the reduced nucleophilicity of the hydroxyl groups, harsher conditions may be required for etherification compared to non-fluorinated diols.

This protocol describes the synthesis of a diether derivative.

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Diol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the sodium hydride suspension. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the alkyl halide (2.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to 0 °C and cautiously quench with water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Williamson Ether Synthesis Workflow

Polyurethane Synthesis

This compound is utilized as a chain extender in the synthesis of polyurethanes, imparting increased thermal and chemical stability to the resulting polymer.

This protocol describes a general procedure for the synthesis of a polyurethane.

-

Reactant Preparation: Dry the polyol (e.g., polytetrahydrofuran) and this compound under vacuum at an elevated temperature.

-

Prepolymer Formation (optional): In a reaction vessel under a nitrogen atmosphere, react the polyol with a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) at a specific stoichiometry to form an isocyanate-terminated prepolymer.

-

Chain Extension: Add the dried this compound to the prepolymer (or to a mixture of the polyol and diisocyanate in a one-shot process).

-

Curing: Pour the mixture into a mold and cure at an elevated temperature until a solid polymer is formed.

Polyurethane Synthesis Pathway

Applications in Drug Development

Conclusion

This compound is a versatile fluorinated building block with distinct reactivity stemming from the strong inductive effect of the tetrafluoroethylene moiety. Its hydroxyl groups exhibit increased acidity and decreased nucleophilicity compared to non-fluorinated analogs. This unique reactivity profile, combined with the desirable properties imparted by fluorine, makes it a valuable component in the synthesis of advanced polymers and a promising scaffold for the design of novel therapeutic agents. Further research into the quantitative kinetics of its reactions will undoubtedly expand its applications in materials science and medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]

- 6. chem.ualberta.ca [chem.ualberta.ca]

In-Depth Technical Guide: Thermal Stability of 2,2,3,3-Tetrafluoro-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2,3,3-Tetrafluoro-1,4-butanediol. This fluorinated diol is a critical building block in the synthesis of advanced polymers, where it significantly enhances thermal and chemical resistance.[1] This document consolidates available data on its thermal decomposition, outlines standard experimental protocols for its analysis, and presents a logical workflow for thermal stability assessment. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound (CAS RN: 425-61-6) is a white crystalline solid with a molecular formula of C4H6F4O2.[2][3][4] Its structure, featuring a fluorinated backbone, imparts unique properties to materials, including enhanced thermal stability, chemical inertness, and low surface energy.[1] These characteristics make it a valuable monomer in the production of high-performance polymers such as polyurethanes and polyesters, which are utilized in demanding applications across various industries.[1] Understanding the thermal stability of the pure diol is paramount for defining processing parameters, ensuring product quality, and establishing safe handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6F4O2 | [4] |

| Molecular Weight | 162.08 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 77-82 °C (lit.) | [6] |

| Boiling Point | 110-112 °C / 13 mmHg (lit.) | [6] |

| Decomposition Temperature | 275-277 °C (dec.) (lit.) | [6] |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in polymer synthesis. The carbon-fluorine bond is inherently strong, contributing to the high thermal resistance of fluorinated compounds.

Decomposition Temperature

Literature data indicates that this compound decomposes in the range of 275-277 °C .[6] It is important to note that the specific conditions under which this value was determined, such as the heating rate and atmospheric environment, are not specified in the available literature. These parameters can significantly influence the onset and profile of thermal decomposition.

Decomposition Products

In the event of a fire, the thermal decomposition of this compound is expected to generate hazardous products, including carbon oxides (CO, CO2) and hydrogen fluoride (HF) .[7] The formation of HF is a common characteristic of the thermal degradation of fluorinated polymers.[8]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is essential for determining the decomposition temperature, assessing thermal stability, and quantifying material composition.[10]

Objective: To determine the onset and completion temperatures of decomposition, and the percentage of mass loss at different temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines and relevant standards (e.g., ASTM E1131, ISO 11358).[11][12]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Data Analysis:

-

Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[15] For this compound, DSC can be used to precisely determine its melting point and to observe any exothermic or endothermic events associated with its decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe the thermal events leading up to and during decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per standard procedures (e.g., ASTM E967, E968).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[15] An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[16]

-

-

Data Analysis:

-

Plot the heat flow on the y-axis against the temperature on the x-axis to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

Observe any exothermic peaks at higher temperatures that may indicate the onset of decomposition.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: Logical workflow for thermal stability analysis.

Conclusion

This compound exhibits good thermal stability, with a reported decomposition temperature in the range of 275-277 °C.[6] This property, stemming from its fluorinated structure, is fundamental to its use in the synthesis of high-performance polymers. For precise characterization and safe handling, it is imperative to conduct thorough thermal analysis using standardized techniques such as TGA and DSC. The experimental protocols and logical workflow provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to evaluate the thermal properties of this important compound. Further research to elucidate the detailed mechanisms of its thermal decomposition would be beneficial for optimizing its applications and ensuring process safety.

References

- 1. mse.ucr.edu [mse.ucr.edu]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,3,3-テトラフルオロ-1,4-ブタンジオール | this compound | 425-61-6 | 東京化成工業株式会社 [tcichemicals.com]

- 6. 2,2,3,3-テトラフルオロ-1,4-ブタンジオール | Sigma-Aldrich [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. turi.org [turi.org]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. infinitalab.com [infinitalab.com]

- 12. umw.edu.pl [umw.edu.pl]

- 13. m.youtube.com [m.youtube.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. tainstruments.com [tainstruments.com]

2,2,3,3-Tetrafluoro-1,4-butanediol safety and handling

An In-depth Technical Guide to the Safety and Handling of 2,2,3,3-Tetrafluoro-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 425-61-6), a fluorinated diol used in the synthesis of various specialty polymers and other chemical intermediates.[1][2] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory and research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for making informed decisions regarding handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆F₄O₂ |

| Molecular Weight | 162.08 g/mol |

| Appearance | White to almost white crystalline powder or solid. |

| Melting Point | 77-82 °C (lit.) |

| Boiling Point | 110-112 °C at 13 mmHg (lit.) |

| Water Solubility | Soluble |

| pKa (Predicted) | 12.83 ± 0.10 |

| Storage Class | 11 - Combustible Solids |

Source: PubChem, Sigma-Aldrich

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem, Synquest Labs[3][4]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The recommended PPE is detailed in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Source: Sigma-Aldrich, Fisher Scientific[1][5]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible in the work area.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Source: Synquest Labs, Fisher Scientific[4][5]

Fire-Fighting Measures

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. Thermal decomposition may produce hazardous products including carbon oxides and hydrogen fluoride.[4]

Accidental Release Measures

For a spill, wear appropriate personal protective equipment and ensure adequate ventilation.[4] Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[4] Prevent the material from entering drains or waterways.

Experimental Protocols for Safety Assessment

While specific toxicological data for this compound is not extensively available in the public domain, standardized protocols are used to assess the skin and eye irritation potential of chemicals. The following sections describe the methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) tissue models are equilibrated in culture medium.

-

Chemical Application: A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.

-

Data Interpretation: The percentage of viable cells in the tissues treated with the test chemical is compared to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

This in vitro test evaluates the potential of a chemical to cause serious eye damage.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissue models are equilibrated.

-

Chemical Application: The test chemical is applied to the surface of the RhCE tissue. Negative and positive controls are included.

-

Incubation and Rinsing: The tissues are exposed to the chemical for a specified duration, followed by a thorough rinsing.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Data Interpretation: The chemical is classified based on the reduction in tissue viability. A significant reduction in viability indicates the potential for serious eye damage.

Disposal Considerations

This compound is a halogenated organic compound and should be disposed of as hazardous waste.[6] It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[6][7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for safe handling and a general workflow for the safety assessment of a chemical like this compound.

Caption: Workflow for the safe handling of this compound.

Caption: General workflow for assessing the safety of a chemical.

Environmental Fate

Specific data on the environmental fate of this compound is limited. However, as a per- and polyfluoroalkyl substance (PFAS), it is expected to be persistent in the environment.[9] Fluorinated organic compounds are generally resistant to degradation.[10] Care should be taken to prevent its release into the environment, as the long-term ecological effects are not well understood.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all applicable safety regulations.

References

- 1. 2,2,3,3-四氟-1,4-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Assessment of test method variables for in vitro skin irritation testing of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Update: Vyzulta and Rhopressa - American Academy of Ophthalmology [aao.org]

- 5. The signs of ocular-surface disorders after switching from latanoprost to tafluprost/timolol fixed combination: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. uakron.edu [uakron.edu]

- 8. benchchem.com [benchchem.com]

- 9. bepls.com [bepls.com]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Diols in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into polymer structures has consistently pushed the boundaries of material science. Among the various fluorinated monomers, fluorinated diols have emerged as particularly versatile building blocks, enabling the synthesis of high-performance polymers with a unique combination of properties. Their integration into polymer backbones, such as in polyurethanes and polyimides, imparts enhanced thermal stability, superior chemical resistance, hydrophobicity, and desirable optical and electrical characteristics.[1][2] This technical guide provides an in-depth exploration of the applications of fluorinated diols in polymer chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant processes.

Enhanced Properties of Polymers Derived from Fluorinated Diols

The introduction of the highly electronegative fluorine atom and the strong carbon-fluorine bond into a polymer backbone profoundly influences its physicochemical properties.[2] Fluorinated diols serve as crucial intermediates in the production of specialty polymers, including polyesters and polyurethanes.[2]

Fluorinated Polyurethanes (FPUs)

The reaction of fluorinated diols with diisocyanates yields fluorinated polyurethanes with significantly improved properties compared to their non-fluorinated analogs. These enhancements include:

-

Thermal Stability: FPUs exhibit higher thermal and oxidative stability due to the strength of the C-F bond.[2]

-

Hydrophobicity: The low surface energy of fluorinated segments leads to increased water contact angles, resulting in materials with excellent water-repellent properties.[3][4]

-

Chemical Resistance: The inertness of the C-F bond contributes to the polymer's resistance to chemical degradation.[2]

-

Mechanical Properties: The incorporation of fluorine can alter intermolecular forces, leading to lower glass transition temperatures and modified mechanical flexibility.[2]

Table 1: Thermal and Surface Properties of Fluorinated Polyurethanes (FPUs)

| Fluorinated Diol/Alcohol | Diisocyanate | Glass Transition Temperature (Tg) (°C) | Decomposition Onset Temperature (°C) | Water Contact Angle (°) |

| Fluorinated diols (unspecified) | Aromatic and cycloaliphatic | As low as -139 | 247–330 | 100-117 |

| Fluorinated gemini diol | Hexamethylene diisocyanate | Decreased with increasing fluorine content | Improved | Increased from 81 to >120 |

Data compiled from multiple sources.[4][5]

Fluorinated Polyimides (FPIs)